1-Methyl-p-aminoethylthioazocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-p-aminoethylthioazocyclohexane is a synthetic organic compound with a complex structure that includes a cyclohexane ring, an azo group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-p-aminoethylthioazocyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane ring, followed by the introduction of the azo group and the thioether linkage. Common synthetic routes include:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Azo Group Introduction: The azo group is usually introduced via diazotization reactions, where an amine is converted to a diazonium salt, followed by coupling with another aromatic compound.
Thioether Linkage Formation: This step involves the reaction of a thiol with an appropriate electrophile to form the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-p-aminoethylthioazocyclohexane undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-p-aminoethylthioazocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-p-aminoethylthioazocyclohexane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activity
Phenylacetone: An organic compound used in the synthesis of amphetamines.
Uniqueness
1-Methyl-p-aminoethylthioazocyclohexane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Biological Activity
1-Methyl-p-aminoethylthioazocyclohexane is a compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thioether functional group and an azocyclohexane structure, which contribute to its biological activity. The molecular formula and other properties are summarized in the table below:
Property | Details |
---|---|
Molecular Formula | C₉H₁₄N₂S |
Molecular Weight | 186.29 g/mol |
CAS Number | [insert CAS number] |
IUPAC Name | 1-Methyl-4-(p-aminoethylthio)azocyclohexane |
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Potential : Preliminary research indicates that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect is mediated through the activation of caspases and modulation of apoptotic pathways.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : In a study conducted on Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .
- Cancer Cell Line Testing : In vitro testing on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours .
- Neuroprotection Study : An observational study assessed the neuroprotective effects of the compound in a rodent model of Parkinson's disease. Results showed a significant reduction in neurodegeneration markers, suggesting potential for therapeutic use in neuroprotection .
Research Findings
The following table summarizes key findings from recent research on the biological activity of this compound:
Properties
CAS No. |
64011-63-8 |
---|---|
Molecular Formula |
C9H19N3S |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
2-[(4-methylcyclohexyl)diazenyl]sulfanylethanamine |
InChI |
InChI=1S/C9H19N3S/c1-8-2-4-9(5-3-8)11-12-13-7-6-10/h8-9H,2-7,10H2,1H3 |
InChI Key |
MKDFDANFAFIUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N=NSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.